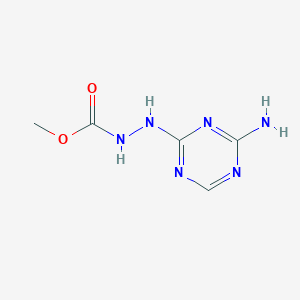
Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate typically involves the reaction of appropriate esters with biguanide hydrochlorides . The reaction conditions often include the use of solvents such as dioxane and water, with sodium carbonate as a base . Microwave irradiation can also be employed to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions at high temperatures for short durations . These methods are designed to optimize yield and purity while minimizing production costs.
化学反応の分析
Types of Reactions
Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted triazine compounds .
科学的研究の応用
Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate has several scientific research applications, including:
作用機序
The mechanism of action of Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit cell division by interfering with DNA synthesis and repair . The compound’s effects are often mediated through its binding to enzymes or receptors involved in these pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other triazine derivatives such as:
Uniqueness
Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
分子式 |
C5H8N6O2 |
|---|---|
分子量 |
184.16 g/mol |
IUPAC名 |
methyl N-[(4-amino-1,3,5-triazin-2-yl)amino]carbamate |
InChI |
InChI=1S/C5H8N6O2/c1-13-5(12)11-10-4-8-2-7-3(6)9-4/h2H,1H3,(H,11,12)(H3,6,7,8,9,10) |
InChIキー |
RQZWPVJAWASFLY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NNC1=NC=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)
![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
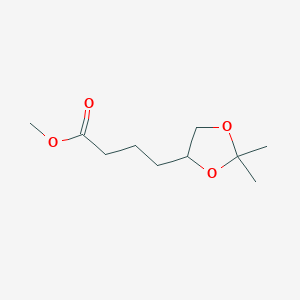
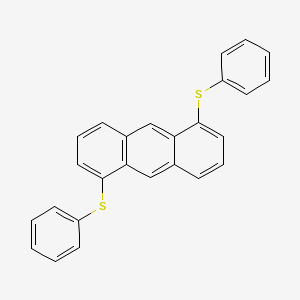
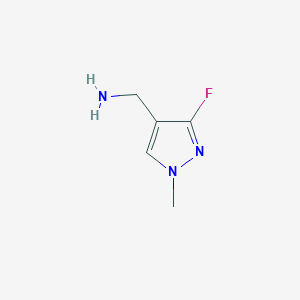
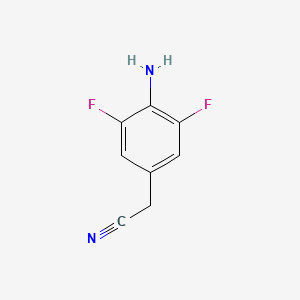

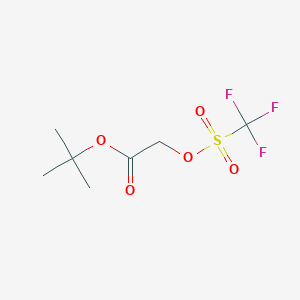
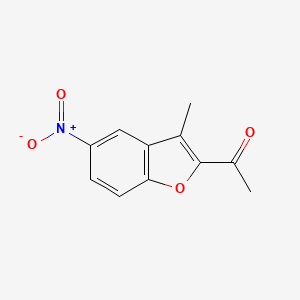
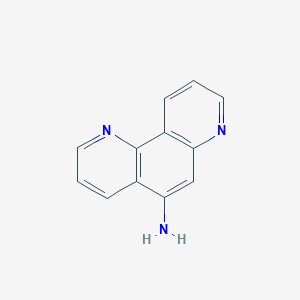

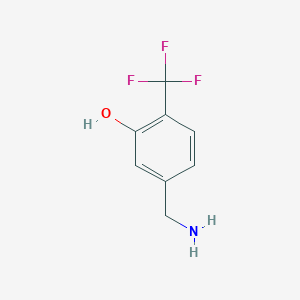
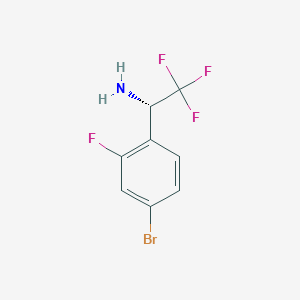
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)
